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L-VALINE (1-13C; 15N)

Cat. No.: B1579859
M. Wt: 119.13
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Description

Fundamental Principles of Stable Isotope Labeling for Metabolic Investigations

The core principle of stable isotope labeling involves introducing a nutrient or metabolite enriched with a heavy, non-radioactive isotope, such as Carbon-13 (¹³C), Nitrogen-15 (B135050) (¹⁵N), or Deuterium (²H), into a biological system. creative-proteomics.comnumberanalytics.com As the organism or cell culture metabolizes this labeled compound, the isotope is incorporated into various downstream metabolites. nih.gov Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled metabolites. nih.gov MS, in particular, is widely used due to its high sensitivity and ability to distinguish between isotopologues—molecules that differ only in their isotopic composition—based on their mass-to-charge ratio. nih.govnih.gov

This approach, known as metabolic flux analysis (MFA), allows researchers to trace the flow of atoms through metabolic networks, quantify the rates of enzymatic reactions, and identify novel metabolic pathways. tandfonline.comcreative-proteomics.com By analyzing the distribution of isotopic labels in different metabolites, scientists can gain a quantitative understanding of cellular metabolism and how it adapts to various conditions, such as disease states or genetic modifications. creative-proteomics.comnumberanalytics.com

Table 1: Common Stable Isotopes in Metabolic Research

Stable Isotope Typical Use in Metabolic Research
Carbon-13 (¹³C) Tracing carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. numberanalytics.com
Nitrogen-15 (¹⁵N) Investigating nitrogen metabolism, such as amino acid and nucleotide synthesis. numberanalytics.comnih.gov

Significance of L-Valine as a Metabolically Active Amino Acid

L-Valine is an essential branched-chain amino acid (BCAA) that animals cannot synthesize on their own and must obtain from their diet. nih.gov It plays a critical role in numerous physiological processes beyond its fundamental function as a building block for protein synthesis. nih.govahb-global.com As a BCAA, L-Valine is involved in energy metabolism, nitrogen balance, and intercellular signaling. ahb-global.comresearchgate.net

The metabolic pathway of L-Valine is of significant interest in biochemical research. Unlike many other amino acids, the initial steps of BCAA catabolism occur predominantly in extrahepatic tissues, particularly in skeletal muscle. ahb-global.com The process begins with a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid transaminase (BCAT), which transfers the amino group from valine to α-ketoglutarate, forming α-ketoisovalerate. nih.govahb-global.com Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of α-ketoisovalerate. ahb-global.com The products of valine catabolism can eventually enter the tricarboxylic acid (TCA) cycle, contributing to cellular energy production (gluconeogenesis). nih.gov This metabolic versatility makes L-valine a crucial molecule for maintaining homeostasis, especially during times of physical stress or altered nutritional states. ahb-global.com

Table 2: Key Enzymes in the Initial Catabolism of L-Valine

Enzyme Abbreviation Reaction
Branched-chain amino acid transaminase BCAT Transfers the amino group from L-Valine to α-ketoglutarate, yielding α-ketoisovalerate. nih.govahb-global.com

Rationale for Dual Carbon (1-¹³C) and Nitrogen (¹⁵N) Isotopic Labeling in L-Valine for Comprehensive Metabolic Tracing

To gain a more complete understanding of L-Valine's metabolic fate, researchers employ dual-labeling strategies using both ¹³C and ¹⁵N isotopes. nih.gov The compound L-VALINE (1-¹³C; ¹⁵N) is specifically designed for this purpose, with a ¹³C label at the first carbon position (the carboxyl group) and a ¹⁵N label at the amino group. isotope.comszabo-scandic.com This dual-labeling approach allows for the simultaneous and independent tracking of the carbon skeleton and the nitrogen atom of the amino acid. nih.govnih.gov

The ¹³C label is used to trace the carbon flux, particularly the rate of oxidation. nih.gov When L-[1-¹³C]valine is decarboxylated by the BCKDH complex, ¹³CO₂ is released and can be measured in expired air, providing a direct measure of the rate of valine oxidation. nih.gov The ¹⁵N label, conversely, is used to trace the pathways of the amino group, including the rates of transamination and reamination. nih.gov By measuring the isotopic enrichment of ¹⁵N in other amino acids and metabolic products, researchers can quantify the transfer of nitrogen from valine throughout the metabolic system. nih.govnih.gov

A study utilizing L-[1-¹³C,¹⁵N]valine in healthy adult men demonstrated the power of this technique. nih.gov Researchers were able to simultaneously measure and calculate various kinetic parameters of valine metabolism. nih.gov This approach provides a more detailed and robust analysis than single-isotope experiments, offering deeper insights into the regulation of both carbon and nitrogen metabolism. nih.govnih.gov

Table 3: Research Findings from a Study Using L-[1-¹³C,¹⁵N]valine Data represents mean values from a study on healthy men in a postabsorptive state.

Metabolic Parameter Flux Rate (μmol·kg⁻¹·h⁻¹)
Valine Carbon Flux 80.3
Valine Oxidation Rate 11.8
Valine Deamination 84.0
Valine Reamination 72.2

(Source: Adapted from Staten et al., 1984) nih.gov

This comprehensive tracing is crucial for understanding how valine metabolism is regulated and how it is altered in various physiological and pathological conditions, from exercise to metabolic disorders. nih.gov The ability to distinguish carbon and nitrogen fates provides independent evidence for the activities of different metabolic pathways, such as amino acid and nucleotide synthesis. nih.gov

Properties

Molecular Weight

119.13

Purity

98%

Origin of Product

United States

Methodological Frameworks for L Valine 1 13c; 15n Tracer Studies

Strategies for Isotopic Enrichment and Purity Assessment in Research Applications

The successful application of L-Valine (1-13C; ¹⁵N) as a tracer hinges on the ability to produce it with high isotopic enrichment and to accurately verify its purity. These foundational steps ensure the reliability and precision of experimental results.

Biosynthetic and Chemo-Enzymatic Approaches for L-Valine (1-13C; 15N) Labeling

The synthesis of isotopically labeled amino acids like L-Valine (1-13C; ¹⁵N) can be achieved through various methods, primarily categorized as biosynthetic and chemo-enzymatic approaches. nih.govnih.gov

Biosynthetic labeling leverages the natural metabolic pathways of microorganisms. In this approach, cells are cultured in a medium where the primary carbon and nitrogen sources are replaced with ¹³C- and ¹⁵N-enriched precursors. For instance, microorganisms can be grown on a medium containing [1-¹³C]glucose as the carbon source and [¹⁵N]ammonium chloride as the nitrogen source. unl.pt The cellular machinery then incorporates these stable isotopes into the amino acids it synthesizes, including L-valine. This method is particularly effective for producing uniformly labeled proteins. uni-frankfurt.de A significant advantage of biosynthetic methods is the inherent stereospecificity, yielding the biologically active L-isomer of the amino acid. nih.gov However, a potential drawback is the risk of metabolic scrambling, where the isotopic label is incorporated into other metabolites, which can complicate the analysis of specific pathways. acs.org

Chemo-enzymatic synthesis offers a more controlled approach, combining chemical reactions with enzymatic catalysis to achieve specific labeling at desired positions. nih.govnih.gov This strategy often involves the chemical synthesis of a labeled precursor molecule, which is then converted to the final L-amino acid using a specific enzyme. d-nb.info For example, a precursor containing the ¹³C label at the desired position can be synthesized chemically, followed by an enzymatic step that introduces the ¹⁵N-labeled amino group with high stereoselectivity. mdpi.com This hybrid approach allows for the creation of specifically labeled isotopomers that may be difficult to produce through purely biosynthetic means. d-nb.infouniversiteitleiden.nl The use of enzymes ensures the production of the correct stereoisomer (L-valine), which is crucial for biological studies. nih.gov

Labeling Approach Description Advantages Disadvantages
Biosynthetic Microorganisms are cultured in a medium with ¹³C and ¹⁵N precursors, which are incorporated into amino acids. unl.ptuni-frankfurt.deProduces biologically active L-isomer; suitable for uniform labeling. nih.govPotential for metabolic scrambling; less control over specific label positions. acs.org
Chemo-enzymatic Combines chemical synthesis of a labeled precursor with enzymatic conversion to the final amino acid. nih.govnih.govHigh control over specific label positions; high stereoselectivity. d-nb.infouniversiteitleiden.nlCan be more complex and costly to develop and perform.

Methodologies for Verification of Isotopic Purity and Enrichment

After synthesis, it is critical to verify the isotopic purity and the degree of enrichment of the L-Valine (1-13C; ¹⁵N). This ensures that the observed experimental results are directly attributable to the labeled tracer. The primary techniques for this verification are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS) is a highly sensitive technique for determining isotopic enrichment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) are commonly employed. nih.govnih.gov In these methods, the L-valine sample is first derivatized to make it volatile for gas chromatography. alexandraatleephillips.comresearchgate.net The sample is then separated by GC and introduced into the mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the precise measurement of the abundance of molecules containing ¹³C and ¹⁵N isotopes relative to their unlabeled counterparts. scirp.org This provides a quantitative measure of isotopic enrichment. nih.govresearchgate.net High-resolution mass spectrometry can further provide detailed information on the isotopic composition of peptide fragments, confirming the incorporation of the labeled valine. acs.orgloewenlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess isotopic purity. Since ¹³C and ¹⁵N are NMR-active nuclei, their presence in a molecule can be directly detected. isotope.comisotope.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. acs.org By comparing the integrals of signals from the labeled and unlabeled positions, the isotopic enrichment can be determined. While generally less sensitive than MS for this purpose, NMR provides the advantage of being non-destructive and can confirm the specific position of the isotopic labels within the molecule. mdpi.com

The isotopic purity of commercially available L-Valine (1-¹³C; ¹⁵N) is typically high, often exceeding 98% for both ¹³C and ¹⁵N enrichment. isotope.com

Verification Method Principle Key Features
Mass Spectrometry (e.g., GC/C/IRMS) Separates ions by mass-to-charge ratio to quantify the abundance of different isotopologues. scirp.orgHigh sensitivity; provides quantitative enrichment levels. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detects NMR-active nuclei (¹³C, ¹⁵N) and uses signal intensity to determine relative abundance. acs.orgNon-destructive; confirms label position within the molecule. mdpi.com

Advanced Analytical Techniques for 13C and 15N Isotopic Detection

Once administered in a tracer study, the fate of L-Valine (1-13C; ¹⁵N) and its incorporation into various metabolites and proteins must be tracked. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose due to its ability to provide detailed structural and quantitative information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing

NMR spectroscopy is a non-invasive technique that can identify and quantify metabolites in complex mixtures, such as cell or tissue extracts, without the need for extensive separation. nih.gov The presence of the ¹³C and ¹⁵N labels in L-valine allows for the use of a variety of specialized NMR experiments that are highly sensitive and specific for the labeled molecules. nih.goveurisotop.com

The key principle is the detection of heteronuclear correlations, specifically the interactions between protons (¹H) and the ¹³C and ¹⁵N nuclei. nih.gov Since ¹³C and ¹⁵N have low natural abundance, signals from the enriched tracer stand out clearly against the natural background, enabling precise tracking of the metabolic pathways. mdpi.com

1D and 2D NMR Applications in Metabolite Positional Labeling and Isotopic Abundance Determination

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to analyze samples from tracer studies.

1D NMR , particularly ¹H NMR, can be used to determine isotopic abundance. The presence of a ¹³C atom adjacent to a proton causes a splitting of the proton's signal due to J-coupling. By comparing the intensity of these "satellite" peaks to the central peak from molecules with ¹²C, the fractional enrichment of ¹³C can be calculated. nih.gov

2D NMR techniques offer significantly more detail by spreading the signals across two frequency dimensions, which greatly improves resolution and allows for the unambiguous assignment of signals in complex mixtures. nih.gov For tracing ¹³C and ¹⁵N labels, heteronuclear 2D experiments are essential.

Heteronuclear Single Quantum Coherence (HSQC): This is one of the most common and sensitive experiments. pressbooks.pub A ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms they are directly attached to. Similarly, a ¹H-¹⁵N HSQC spectrum reveals correlations between protons and their attached nitrogen atoms. pressbooks.pubscience.gov By analyzing these spectra, one can identify metabolites that have incorporated the ¹³C and ¹⁵N from the L-valine tracer. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This experiment detects longer-range correlations, typically over two or three bonds, between protons and heteronuclei. pressbooks.pub A ¹H-¹³C HMBC can help identify the position of the ¹³C label within a larger metabolite, while a ¹H-¹⁵N HMBC can trace the ¹⁵N atom. science.gov

These 2D techniques are invaluable for determining the exact position of the isotopic labels in newly synthesized molecules, thereby elucidating the specific metabolic transformations that have occurred. nih.gov

Quantitative NMR Approaches for Isotopic Fractional Enrichment Measurement

A major strength of NMR is its inherent quantitative nature. mdpi.com Under appropriate experimental conditions, the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mdpi.comnih.gov This allows for the precise measurement of isotopic fractional enrichment.

Quantitative NMR (qNMR) methods are employed to determine the concentration of labeled metabolites and calculate the extent of isotopic incorporation. For instance, in a ¹H-¹³C HSQC spectrum, the volume of a cross-peak is proportional to the concentration of the corresponding ¹H-¹³C pair. pressbooks.pub By comparing the volumes of peaks from labeled and unlabeled species, or by referencing to an internal standard of known concentration, the fractional enrichment can be accurately determined. mdpi.com

Specialized pulse sequences and data processing strategies are used to ensure the accuracy of quantification. This includes ensuring full relaxation of the nuclei between scans and careful integration of the resulting signals. mdpi.com The ability to obtain both positional labeling information and quantitative fractional enrichment in a single set of experiments makes NMR a uniquely powerful platform for L-Valine (1-13C; ¹⁵N) tracer studies. nih.gov

Mass Spectrometry (MS) in Stable Isotope Tracing

Mass spectrometry (MS) is a cornerstone analytical technique for tracking stable isotopes like those in L-VALINE (1-13C; 15N) through metabolic pathways. It allows researchers to measure the mass-to-charge ratio of ionized atoms or molecules, thereby distinguishing between unlabeled and labeled metabolites. This capability is fundamental to quantifying the incorporation of isotopes from a tracer into various downstream compounds, providing a quantitative snapshot of metabolic fluxes. frontiersin.orgspringernature.com The use of stable, non-radioactive isotopes is particularly advantageous for in vivo studies in humans. cambridge.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopic Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the isotopic analysis of volatile and thermally stable metabolites, including amino acids like valine. vliz.be Before analysis, non-volatile compounds such as amino acids must undergo derivatization to increase their volatility. researchgate.netwvu.edu This chemical modification makes them suitable for separation by gas chromatography before they enter the mass spectrometer for isotopic analysis. wvu.edu

In studies using L-VALINE (1-13C; 15N), GC-MS can separate derivatized valine from other amino acids and metabolites. nih.gov The mass spectrometer then detects the mass differences between the unlabeled valine and the isotopically labeled valine that has been incorporated into various metabolic pools. By quantifying the relative abundances of these different isotopic forms (isotopologues), researchers can determine the rate of metabolic processes. For instance, GC-MS has been successfully used to measure the fractional synthetic rates of proteins by analyzing the incorporation of L-[1-13C]valine into protein hydrolysates. nih.govresearchgate.net The technique is sensitive enough to detect low levels of isotopic enrichment, making it a powerful tool for metabolic research. nih.gov

A common derivatization method involves creating N-acetyl methyl esters or trimethylsilyl (B98337) (TMS) derivatives of the amino acids. wvu.eduucdavis.edu The choice of derivatization agent is critical as it can introduce additional carbon atoms, which must be accounted for during data analysis to accurately determine the original isotopic enrichment of the metabolite. vliz.bewvu.edu

Table 1: GC-MS Applications in L-VALINE (1-13C; 15N) Tracer Studies

ApplicationKey MeasurementDerivatization ExampleReference
Protein Synthesis RatesIncorporation of L-[1-13C]valine into tissue proteinN-methoxycarbonylmethyl (MCM) ester nih.gov
VLDL-Apolipoprotein B100 SecretionIsotopic enrichment of valine in VLDL-apoB100Not specified nih.gov
Amino Acid MetabolismIsotopic enrichment of plasma amino acidsN(O,S)-ethoxycarbonyl ethyl ester researchgate.net
General Metabolomic ProfilingIsotopic patterns in various metabolitesTrimethylsilyl (TMS) wvu.eduamegroups.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of complex biological samples containing a wide range of metabolites with varying polarities and volatilities. researchgate.netbiorxiv.org Unlike GC-MS, LC-MS can often analyze compounds without the need for derivatization, simplifying sample preparation and avoiding potential analytical complications. nih.govthermofisher.com This is a significant advantage when dealing with complex mixtures like plasma, tissue extracts, or cell culture media. researchgate.netnih.gov

For studies involving L-VALINE (1-13C; 15N), LC-MS/MS (tandem mass spectrometry) provides high selectivity and sensitivity for quantifying the tracer and its metabolic products. nih.gov The use of uniformly labeled internal standards, such as [13C, 15N]-labeled amino acid mixtures, helps to ensure accuracy and minimize matrix effects, which are common in biological samples. nih.gov Hydrophilic interaction chromatography (HILIC) is a common LC technique used for the separation of polar compounds like amino acids, offering good retention and peak shape. nih.gov LC-MS methods have been developed for the rapid and simultaneous analysis of a large panel of amino acids in biological fluids, making it a powerful tool for clinical research and metabolomics. thermofisher.comnih.gov

Table 2: LC-MS in the Analysis of Labeled Amino Acids

FeatureDescriptionAdvantageReference
Sample Complexity Handles complex biological matrices like plasma and tissue extracts.Broad applicability in in vivo and in vitro studies. researchgate.netnih.gov
Derivatization Often not required for polar metabolites like amino acids.Simplified sample preparation, reduced analytical error. thermofisher.comnih.gov
Separation Mode Techniques like HILIC are effective for polar analytes.Good chromatographic resolution of isomers. nih.gov
Quantification Use of stable isotope-labeled internal standards.High accuracy and precision, corrects for matrix effects. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for high-precision measurements of isotope ratios in specific elements. cambridge.org When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it becomes a powerful tool for determining the isotopic enrichment of individual compounds, such as amino acids, with very high accuracy. nih.govucdavis.edu

In this technique, the sample is first separated by GC, and then each compound is combusted into simple gases like CO2 and N2. ucdavis.edu The IRMS then measures the isotopic ratios (e.g., 13C/12C and 15N/14N) of these gases. cambridge.orgucdavis.edu This method offers superior sensitivity and precision compared to conventional GC-MS, making it ideal for studies where very low levels of isotopic enrichment need to be detected. nih.govnih.gov For example, GC-C-IRMS has been instrumental in measuring very-low-density lipoprotein (VLDL)-apolipoprotein B100 secretion rates in humans using a minimal dose of L-[1-13C]valine, which reduces experimental costs and subject burden. nih.gov The high precision of IRMS allows for the detection of minute changes in isotope ratios, providing robust data for calculating metabolic fluxes. cambridge.orgnih.gov

A key consideration in GC-C-IRMS is the potential for isotopic fractionation during sample preparation and derivatization. alexandraatleephillips.comjamstec.go.jp Therefore, methods must be carefully validated to ensure that the measured isotope ratios accurately reflect the biological sample. alexandraatleephillips.com

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) provides the ability to measure mass-to-charge ratios with very high accuracy, allowing for the differentiation of molecules with very similar masses (isobars) and the detailed analysis of isotopic patterns. nih.gov This is particularly important in dual-labeling studies using tracers like L-VALINE (1-13C; 15N), where it is necessary to distinguish between isotopologues containing different combinations of 13C and 15N.

For instance, the mass difference between a 13C atom and a 12C atom plus a neutron is very small, as is the difference between a 15N and 14N atom. In complex spectra, peaks from different isotopologues can overlap. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can resolve these closely spaced peaks, providing an unambiguous identification and quantification of each isotopologue. nih.govresearchgate.net This capability is crucial for accurately tracing the metabolic fate of both the carbon and nitrogen atoms from the L-VALINE (1-13C; 15N) tracer. nih.govbiorxiv.org Direct infusion HRMS (DI-HRMS) has emerged as a rapid screening method for fluxomics, capable of determining anticipated and unanticipated changes in metabolic fluxes by analyzing the isotopic enrichment in a wide range of metabolites. uu.nl

One key application of HRMS is in resolving isobaric overlaps between different isotopologues. For example, in a molecule containing both carbon and nitrogen, an M+4 isotopologue could result from four 13C atoms or a combination like three 13C atoms and one 15N atom. HRMS can distinguish these, which is essential for accurate flux calculations in 13C/15N co-labeling experiments. nih.gov

Sample Preparation and Derivatization Protocols for Isotopic Analysis

Proper sample preparation is a critical step to ensure accurate and reproducible results in isotopic analysis of amino acids like L-valine. alexandraatleephillips.com The specific protocol depends on the sample type (e.g., protein, plasma, cell extract) and the analytical technique being used (GC-MS, LC-MS, or IRMS).

For the analysis of amino acids from proteins, the first step is typically acid hydrolysis to break the peptide bonds and release the individual amino acids. ucdavis.eduucdavis.edu 6 M hydrochloric acid is commonly used for this purpose. ucdavis.eduucdavis.edu However, this process can destroy certain amino acids like tryptophan and convert glutamine and asparagine to their acidic forms. ucdavis.edu

Following hydrolysis, samples often require a clean-up step to remove interfering substances like salts, lipids, and carbohydrates. ucdavis.edu Cation-exchange chromatography is a common method for purifying the amino acid fraction. ucdavis.edu

For GC-based analysis, derivatization is necessary to make the amino acids volatile. researchgate.netalexandraatleephillips.com Several derivatization strategies exist, each with its own advantages and disadvantages. The goal is to achieve a complete and reproducible reaction to avoid isotopic fractionation. researchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization Reagent/MethodDerivative FormedKey ConsiderationsReference
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) estersAdds a significant number of carbon atoms, requiring correction. wvu.edu wvu.edu
Acidified Methanol followed by Acetic AnhydrideN-acetyl methyl estersA two-step process, well-established for GC-C-IRMS. ucdavis.edu ucdavis.eduucdavis.edu
Isopropanol/Thionyl Chloride and Trifluoroacetic Anhydride (TFAA)Trifluoroacetyl (TFA) isopropyl estersCan cause N isotope fractionation; requires correction for added carbons. researchgate.net researchgate.net
N(O,S)-ethoxycarbonyl ethyl esterEthoxycarbonyl ethyl esterStable derivative suitable for both GC/MS and GC/C/IRMS. researchgate.net researchgate.net

For LC-MS analysis, derivatization is often not required, which simplifies the workflow. nih.gov Sample preparation typically involves protein precipitation (e.g., with an organic solvent) followed by centrifugation to obtain a clean supernatant for injection. nih.govthermofisher.com

Computational Modeling and Data Interpretation in Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful computational technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govnih.gov When combined with stable isotope tracing, it is referred to as Isotope-Assisted Metabolic Flux Analysis (iMFA) or, more specifically, 13C-MFA or 13C/15N-MFA when using tracers like L-VALINE (1-13C; 15N). nih.govnih.govmdpi.com The fundamental principle of MFA is that the distribution of isotopic labels in metabolic products is determined by the fluxes through the underlying metabolic network. nih.gov

The process begins with the construction of a stoichiometric model of the relevant metabolic pathways. biorxiv.orgnih.gov This model defines the relationships between metabolites and reactions. Experimental data, including the isotopic labeling patterns of metabolites (measured by MS) and extracellular flux rates (e.g., substrate uptake and product secretion), are then used as inputs for the computational model. nih.gov

The core of MFA involves an optimization algorithm that iteratively adjusts the intracellular flux values within the model to find the best possible fit between the simulated and experimentally measured isotope labeling patterns. nih.gov This process allows for the determination of intracellular fluxes that cannot be measured directly. frontiersin.orgnih.gov

The use of dual-labeled tracers like L-VALINE (1-13C; 15N) provides more constraints on the model, enabling the simultaneous quantification of both carbon and nitrogen fluxes. nih.govbiorxiv.org This is particularly valuable for studying amino acid metabolism, where both elements play crucial roles. nih.gov Bayesian statistical methods, such as Bayesian Model Averaging (BMA), can be employed to handle the complexity of these models, providing not just single flux values but also probability distributions that reflect the confidence in the estimates. nih.govbiorxiv.org

The output of an MFA study is a quantitative flux map, which provides a detailed picture of metabolic activity. nih.gov This information is invaluable for identifying metabolic bottlenecks, understanding cellular responses to genetic or environmental perturbations, and discovering novel metabolic pathways. nih.govmdpi.comnih.gov For example, 13C-MFA has been used to demonstrate that an increased flux through the pentose (B10789219) phosphate (B84403) pathway is necessary to supply the NADPH required for high-yield L-valine production in engineered Corynebacterium glutamicum. mdpi.comnih.gov

Table 4: Components of a Metabolic Flux Analysis Workflow

ComponentDescriptionPurposeReference
Metabolic Model A stoichiometric representation of the biochemical reaction network.Defines the possible routes for carbon and nitrogen atoms. biorxiv.orgnih.gov
Isotope Labeling Data Mass isotopomer distributions of metabolites measured by MS.Provides the experimental constraints for flux estimation. nih.govmdpi.com
Extracellular Rates Measured rates of substrate consumption and product secretion.Constrains the overall mass balance of the system. nih.govnih.gov
Computational Algorithm Iterative optimization to minimize the difference between simulated and measured data.Calculates the set of intracellular fluxes that best explain the data. nih.govnih.gov
Flux Map A quantitative visualization of all metabolic fluxes in the network.Provides a comprehensive view of the metabolic phenotype. nih.govnih.gov

Development of Stoichiometric and Isotopic Tracing Models for L-Valine Metabolism

The use of L-valine labeled with stable isotopes, such as L-VALINE (1-13C; 15N), is a cornerstone of metabolic research, enabling the detailed quantification of metabolic fluxes. nih.govmedchemexpress.commedchemexpress.comisotope.com Stoichiometric and isotopic tracing models are mathematical frameworks that interpret the distribution of these isotopes within a metabolic network to elucidate the rates of biochemical reactions.

At its core, a stoichiometric model represents the metabolic network as a set of balanced biochemical reactions. For L-valine, this includes its synthesis from pyruvate (B1213749), involving key enzymes like acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA). nih.govresearchgate.net The model also accounts for competing pathways, such as the conversion of pyruvate to other products and the catabolism of L-valine. pnas.orgfrontiersin.org

Isotopic tracing models build upon this stoichiometric foundation by tracking the flow of labeled atoms from a tracer, like L-VALINE (1-13C; 15N), through the metabolic network. nih.govrobertrhew.org The dual labeling with ¹³C at the first carbon position and ¹⁵N at the amino group allows for the simultaneous investigation of both the carbon skeleton and nitrogen metabolism of valine. nih.govphysiology.org By measuring the isotopic enrichment in downstream metabolites, researchers can infer the relative activities of different pathways. researchgate.netufz.de For instance, the appearance of ¹³C in tricarboxylic acid (TCA) cycle intermediates reveals the extent of valine catabolism, while the fate of ¹⁵N provides insights into transamination and deamination reactions. nih.govnih.gov

The development of these models requires a detailed understanding of the metabolic network, including all relevant reactions and their stoichiometry. nih.govannualreviews.org The choice of isotopic tracer is also critical and can significantly influence the precision of flux estimations for different parts of the metabolic network. nih.govutah.edu For example, while [1,2-¹³C₂]glucose is effective for studying glycolysis, [U-¹³C₅]glutamine is preferred for analyzing the TCA cycle. nih.gov Similarly, the specific labeling pattern of L-VALINE (1-13C; 15N) is chosen to provide maximal information about the specific pathways of interest.

Table 1: Key Reactions in L-Valine Metabolism

EnzymeReactionPathway
Acetohydroxyacid synthase (AHAS)2 Pyruvate → 2-AcetolactateL-Valine Biosynthesis
Acetohydroxyacid isomeroreductase (AHAIR)2-Acetolactate → 2,3-Dihydroxy-isovalerateL-Valine Biosynthesis
Dihydroxyacid dehydratase (DHAD)2,3-Dihydroxy-isovalerate → α-KetoisovalerateL-Valine Biosynthesis
Transaminase B (TA)α-Ketoisovalerate + Glutamate (B1630785) → L-Valine + α-KetoglutarateL-Valine Biosynthesis
Branched-chain amino acid aminotransferase (BCAT)L-Valine + α-Ketoglutarate → α-Ketoisovalerate + GlutamateL-Valine Catabolism
Branched-chain α-keto acid dehydrogenase (BCKDH)α-Ketoisovalerate → Isobutyryl-CoAL-Valine Catabolism

Algorithms for Flux Estimation and Statistical Evaluation of Flux Maps

Once isotopic labeling data is obtained from experiments using tracers like L-VALINE (1-13C; 15N), computational algorithms are employed to estimate the metabolic fluxes. utah.edu This process, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is considered the gold standard for quantifying in vivo reaction rates. oup.com The core of ¹³C-MFA involves fitting the measured isotopic labeling patterns of intracellular metabolites to a mathematical model of the metabolic network. researchgate.netmdpi.com

Several computational programs and algorithms have been developed to perform this complex task. utah.edu These algorithms typically work by minimizing the difference between the experimentally measured labeling patterns and the labeling patterns predicted by the model for a given set of fluxes. This is an iterative process where the algorithm adjusts the flux values until the best fit is achieved. utah.edu

A crucial aspect of flux estimation is the statistical evaluation of the resulting flux maps. nih.govoup.com This evaluation assesses the quality and reliability of the estimated fluxes. A common method is the chi-squared (χ²) test, which checks if the discrepancies between the measured and computed values are random or indicative of systematic errors in the model. oup.com Systematic errors might point to missing reactions in the model, incorrect reaction stoichiometry, or issues with compartmentalization in eukaryotic cells. oup.com

Furthermore, it is essential to report confidence intervals for each estimated flux. oup.com These intervals provide a range within which the true flux value is likely to lie. Methods like Monte Carlo simulations or sensitivity analysis are used to calculate these confidence intervals. oup.com Monte Carlo methods involve running multiple flux estimations with randomly perturbed input data to determine the range of possible flux values. oup.com

Table 2: Common Algorithms and Statistical Methods in ¹³C-MFA

CategoryMethod/AlgorithmDescription
Flux Estimation Least-squares regressionMinimizes the sum of squared residuals between measured and predicted labeling patterns. oup.com
Isotopic Non-Stationary MFA (INST-MFA)Analyzes the dynamics of isotope labeling over time, particularly useful for systems not at isotopic steady state. osti.gov
Statistical Evaluation Chi-squared (χ²) testAssesses the goodness-of-fit between the model and experimental data. oup.comarxiv.org
Confidence Interval CalculationDetermines the precision of the estimated fluxes using methods like Monte Carlo simulations or parameter sensitivity analysis. oup.com
Flux Variability Analysis (FVA)Identifies the range of possible values for each flux that are consistent with the given constraints. biorxiv.org

Integration of Multi-Omics Data with Isotopic Flux Data for Systems-Level Understanding

To gain a comprehensive, systems-level understanding of metabolism, isotopic flux data from tracers like L-VALINE (1-13C; 15N) is increasingly being integrated with other "omics" datasets, such as genomics, transcriptomics, and proteomics. nih.govomicstutorials.comcreative-proteomics.com This multi-omics approach provides a more complete picture of how cellular processes are regulated and interconnected. nih.gov

Fluxomics, the study of metabolic fluxes, provides a direct measure of the functional output of a metabolic network. oup.comcreative-proteomics.com However, it doesn't fully explain the underlying regulatory mechanisms that control these fluxes. By integrating flux data with other omics data, researchers can link changes in gene expression (transcriptomics) and protein abundance (proteomics) to alterations in metabolic activity. nih.gov

For example, transcriptomic data can reveal which genes encoding metabolic enzymes are upregulated or downregulated under specific conditions, providing clues about potential shifts in metabolic pathways. biorxiv.org Proteomic data can then confirm whether these changes in gene expression translate to corresponding changes in protein levels. When combined with fluxomic data, this allows for a more robust analysis of how metabolic regulation occurs at different levels. nih.gov

Several computational frameworks and algorithms have been developed to facilitate the integration of multi-omics data. biorxiv.orgnih.gov These tools can help to build more accurate and predictive models of metabolism. For instance, transcriptomic data can be used to constrain genome-scale metabolic models, leading to more context-specific predictions of metabolic behavior. biorxiv.org

The integration of these diverse datasets is not without its challenges, including differences in data types and scales. omicstutorials.com However, the insights gained from such a systems biology approach are invaluable for understanding complex biological phenomena and for applications in metabolic engineering and disease research. omicstutorials.comnih.gov

Table 3: Overview of Multi-Omics Integration in Metabolic Studies

Omics DataInformation ProvidedApplication in Integrated Analysis
Genomics The complete set of genes in an organism.Provides the blueprint for the metabolic network. nih.gov
Transcriptomics The complete set of RNA transcripts (gene expression).Indicates which metabolic genes are active under specific conditions. biorxiv.org
Proteomics The complete set of proteins.Quantifies the abundance of metabolic enzymes. nih.gov
Metabolomics The complete set of metabolites.Measures the concentrations of metabolic intermediates and products. osti.govcreative-proteomics.com
Fluxomics The rates of metabolic reactions.Provides a direct measure of the functional output of metabolism. oup.comcreative-proteomics.com

Applications of L Valine 1 13c; 15n in Metabolic Pathway Elucidation

Elucidating L-Valine Biosynthesis and Catabolism Pathways

The biosynthesis and breakdown of L-valine are critical processes in most organisms. L-valine is an essential branched-chain amino acid (BCAA) that must be obtained from the diet in animals, while microorganisms and plants can synthesize it. medchemexpress.com The pathways for its synthesis and degradation are complex and intersect with other metabolic routes.

L-valine (1-13C; 15N) is instrumental in mapping the flow of atoms through the BCAA metabolic network. Since the biosynthesis pathways of valine, leucine (B10760876), and isoleucine share several enzymes and precursors, such as pyruvate (B1213749), tracing the unique labels from L-valine (1-13C; 15N) helps to disentangle these overlapping routes. nih.gov For instance, the synthesis of L-valine begins with pyruvate, and involves a series of enzymatic reactions catalyzed by acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA). nih.gov By supplying L-valine (1-13C; 15N), researchers can follow the labeled carbon and nitrogen as they are incorporated into other BCAAs or their metabolic intermediates, providing a clear picture of the pathway's activity and interconnectivity. nih.govmdpi.com

In catabolism, the initial step is the transfer of the amino group, a process that can be precisely tracked using the ¹⁵N label. The remaining carbon skeleton, marked by ¹³C, can then be followed as it is broken down into intermediates that feed into other metabolic pathways. nih.gov This dual-labeling strategy offers a significant advantage over single-labeled tracers, as it provides simultaneous information on both carbon and nitrogen fluxes. biorxiv.orgnih.gov

A key application of L-valine (1-13C; 15N) is the identification of bottlenecks or rate-limiting steps in its metabolic pathways. By measuring the accumulation of labeled intermediates at different points in the pathway, researchers can infer the relative activities of the enzymes involved. liverpool.ac.ukspringernature.com For example, if a labeled intermediate immediately preceding a specific enzymatic step accumulates to a high level, it suggests that the enzyme's activity is low relative to the incoming flux, thus representing a potential rate-limiting step.

This approach has been particularly useful in metabolic engineering efforts aimed at overproducing L-valine in microorganisms like Corynebacterium glutamicum. nih.gov By identifying and subsequently engineering the rate-limiting enzymes, researchers have been able to significantly enhance the production yields of this commercially important amino acid. nih.govnih.gov Furthermore, stable isotope tracing can provide insights into the regulation of enzyme activity under different physiological conditions. mdpi.com

Investigating Interconnections with Central Carbon and Nitrogen Metabolism

The metabolism of L-valine is intricately linked with the central metabolic pathways that are fundamental to cellular energy and biosynthesis. L-valine (1-13C; 15N) provides a unique tool to probe these connections. nih.govresearchgate.net

The catabolism of L-valine generates intermediates that directly enter central carbon metabolism. Specifically, the breakdown of valine produces succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. biorxiv.org By using L-valine labeled with ¹³C, researchers can trace the flow of this carbon into the TCA cycle and observe its subsequent distribution into other connected pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govmedchemexpress.comresearchgate.net This allows for the quantification of the contribution of valine to the cellular energy budget and to the pool of biosynthetic precursors. mdpi.com

For example, studies have shown that the carbon from valine can be incorporated into glucose via gluconeogenesis, a process that is linked to both the TCA cycle and glycolysis. mdpi.com Similarly, the NADPH produced during the PPP is essential for the biosynthesis of amino acids, and tracing studies can reveal the extent to which valine metabolism influences the demand for this reducing equivalent. nih.gov

Linkages of L-Valine Metabolism to Central Carbon Pathways
L-Valine Catabolic IntermediateEntry Point into Central MetabolismMetabolic Consequence
Succinyl-CoATricarboxylic Acid (TCA) CycleAnaplerotic replenishment of TCA cycle intermediates, contributing to cellular energy production (ATP). biorxiv.org
Propionyl-CoAConverted to Succinyl-CoAFeeds into the TCA cycle, supporting energy metabolism and providing precursors for heme synthesis.
Pyruvate (from glucogenic breakdown)Glycolysis/GluconeogenesisCan be converted to glucose or enter the TCA cycle via acetyl-CoA, linking amino acid catabolism to carbohydrate metabolism. mdpi.com

The ¹⁵N label in L-valine (1-13C; 15N) is particularly useful for studying the dynamics of nitrogen metabolism. The initial step in the catabolism of most amino acids is the removal of the amino group via transamination, a reaction catalyzed by aminotransferases. nih.gov By tracing the ¹⁵N from valine, researchers can track its transfer to other α-keto acids to form new amino acids. eurisotop.com This provides a direct measure of transamination rates and helps to elucidate the pathways of nitrogen recycling within the cell. nih.gov

Glutamate (B1630785) often acts as a central hub for nitrogen metabolism, collecting nitrogen from various amino acids. nih.gov Studies using ¹⁵N-labeled valine can quantify the flux of nitrogen from valine to glutamate and subsequently to other nitrogen-containing compounds like other amino acids and nucleotides. nih.govnih.gov This information is crucial for understanding how cells maintain nitrogen homeostasis and coordinate the synthesis of various nitrogenous biomolecules.

Quantifying Protein Synthesis and Turnover Rates

One of the most powerful applications of L-valine (1-13C; 15N) is in the measurement of protein synthesis and turnover rates. biorxiv.orgresearchgate.netunl.ptmedchemexpress.com By introducing the labeled amino acid, it gets incorporated into newly synthesized proteins. ckisotopes.comnih.gov The rate of this incorporation is a direct measure of the rate of protein synthesis.

To determine this, tissue or cell samples are collected over time, and the proteins are isolated and hydrolyzed back into their constituent amino acids. The enrichment of ¹³C and ¹⁵N in the protein-bound valine is then measured using mass spectrometry. By comparing this enrichment to the enrichment of the precursor pool (the free intracellular L-valine), the fractional synthesis rate (FSR) of proteins can be calculated. researchgate.net This technique can be applied to measure the synthesis rates of total protein in a tissue or can be extended to individual proteins through proteomic approaches. liverpool.ac.uk

The dual label provides a more robust measurement and can help to correct for potential confounding factors. This method has been widely used in various fields, from clinical studies investigating the effects of nutrition and disease on muscle protein synthesis to basic research exploring the regulation of protein turnover in different cell types. liverpool.ac.ukresearchgate.net

Research Findings on Protein Synthesis Rates Using Labeled Valine
Study FocusOrganism/Cell TypeKey FindingReference
Whole-body protein turnoverHumansValine and leucine kinetics were measured, showing similar patterns of catabolism but different transamination equilibrium. nih.gov nih.gov
Muscle protein synthesisHumansL-[1-¹³C]valine infusion was used to measure muscle protein incorporation, demonstrating the feasibility of this method. researchgate.net researchgate.net
Individual protein turnoverChickensDietary administration of labeled valine allowed for the calculation of synthesis and degradation rates of individual proteins. liverpool.ac.uk liverpool.ac.uk
Pancreatic cancer cell protein synthesisMIA PaCa cellsFractional synthesis rates of six specific proteins were determined to be between 44-76% using ¹⁵N-labeled amino acids.

Measurement of Protein Synthesis Using L-Valine (1-13C; 15N) Incorporation Methods

The use of L-valine labeled with both carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) is a sophisticated technique for quantifying the rate of protein synthesis in vivo. unja.ac.id This method allows researchers to trace the journey of the valine molecule from the free amino acid pool into newly synthesized proteins. The rate at which the labeled valine is incorporated into tissue proteins is known as the fractional synthetic rate (FSR). unja.ac.id This is a key metric for understanding how different physiological states, nutritional interventions, or disease processes affect protein metabolism.

Two primary methodologies are employed for this purpose: the constant infusion method and the flooding dose method. unja.ac.id

Constant Infusion: This technique involves a continuous intravenous administration of L-valine (1-¹³C; ¹⁵N) to achieve a steady-state enrichment of the tracer in the plasma and intracellular amino acid pools. unja.ac.idresearchgate.net By measuring the enrichment of the labeled valine in tissue protein over time, researchers can calculate the FSR. unja.ac.id A key challenge with this method is accurately determining the true precursor enrichment for protein synthesis. unja.ac.id

Flooding Dose: To overcome the precursor pool issue, the flooding dose technique administers a large amount of the labeled amino acid along with unlabeled valine. unja.ac.id This "floods" the free amino acid pools, minimizing the dilution of the tracer by unlabeled amino acids from protein breakdown and ensuring that the enrichment of the precursor pool is high and relatively constant. researchgate.net However, there are concerns that the flooding dose itself may stimulate protein synthesis, potentially leading to an overestimation of the basal synthesis rate. researchgate.net

Studies have utilized L-valine (1-¹³C; ¹⁵N) to investigate protein synthesis in various tissues. For instance, research in humans has used this tracer to determine the kinetics of valine and its impact on whole-body protein turnover. nih.gov By tracking both the ¹³C and ¹⁵N labels, it is possible to distinguish between the deamination and reamination processes of the amino acid. nih.gov

Table 1: Comparison of Methods for Measuring Protein Synthesis

MethodPrincipleAdvantagesDisadvantages
Constant Infusion Continuous administration of tracer to achieve isotopic steady state. unja.ac.idresearchgate.netAllows for the study of kinetics over a longer period. unja.ac.idDifficulty in determining the true precursor enrichment. unja.ac.id
Flooding Dose Administration of a large dose of labeled and unlabeled amino acid. unja.ac.idMinimizes issues with precursor pool dilution. researchgate.netThe dose itself may alter protein synthesis rates. researchgate.net

Determination of Protein Degradation Dynamics and Amino Acid Recycling

The dual-labeling of L-valine (1-¹³C; ¹⁵N) is also instrumental in elucidating the dynamics of protein degradation and the subsequent recycling of amino acids. Protein turnover is a continuous process of synthesis and degradation. wur.nl When proteins are broken down, the resulting free amino acids can either be reutilized for new protein synthesis (recycling) or be catabolized. wur.nl

By tracking the fate of both the carbon skeleton (via ¹³C) and the amino group (via ¹⁵N) of valine, researchers can gain insights into these processes. nih.gov For example, the rate of appearance of unlabeled valine into the free amino acid pool provides a measure of protein breakdown. When L-valine (1-¹³C; ¹⁵N) is used, the dilution of the isotopic enrichment in the free amino acid pool by unlabeled valine from proteolysis can be used to calculate the rate of protein degradation.

Furthermore, the dual-label allows for the study of transamination and deamination, which are key steps in amino acid catabolism. nih.gov The ¹⁵N can be tracked as it is transferred to other amino acids or incorporated into urea (B33335), while the ¹³C-labeled keto-acid of valine, α-ketoisovalerate, can be monitored to understand the oxidative fate of the carbon skeleton. researchgate.net This detailed tracking provides a more complete picture of amino acid metabolism than single-labeled tracers.

Research has shown that the transamination of valine is a significant process, and by using L-valine (1-¹³C; ¹⁵N), it's possible to quantify the rates of both deamination (removal of the amino group) and reamination (addition of an amino group to the keto-acid). nih.gov This level of detail is crucial for understanding how amino acid metabolism is regulated under different conditions.

Analysis of Specific Metabolic Adaptations and Perturbations

Response of Valine Metabolism to Environmental Stressors in Research Models

L-valine (1-¹³C; ¹⁵N) can be used to trace how environmental stressors impact metabolic pathways in various research models, from microorganisms to plants. Environmental stress, such as nutrient limitation, temperature changes, or exposure to toxins, can trigger significant metabolic reprogramming as the organism attempts to adapt and survive.

In plant and microbial studies, stable isotope tracing can reveal how carbon and nitrogen from valine are redirected in response to stress. For example, under certain stress conditions, the breakdown of branched-chain amino acids like valine can serve as an alternative energy source. The accumulation of amino acids, including L-valine, has been observed in plants as a response to drought stress, where they may act as osmolytes or signaling molecules. mdpi.comresearchgate.net By using L-valine (1-¹³C; ¹⁵N), researchers could quantify the flux of valine into different metabolic pathways under such stress, providing a dynamic view of the metabolic response.

Metabolic Reprogramming in Genetically Engineered Strains

Metabolic engineering of microorganisms to overproduce valuable compounds like L-valine is a significant area of biotechnology. nih.govresearchgate.net L-valine (1-¹³C; ¹⁵N) is a key tool for analyzing the metabolic fluxes in these engineered strains, helping to identify bottlenecks and optimize production pathways.

The synthesis of L-valine begins with pyruvate and involves a series of enzymatic steps. nih.gov In organisms like Corynebacterium glutamicum and Escherichia coli, which are commonly used for amino acid production, genetic modifications are made to enhance the expression of key enzymes in the valine biosynthesis pathway and to block competing pathways. nih.govacs.org

By feeding these engineered strains L-valine (1-¹³C; ¹⁵N) or a labeled precursor like glucose, researchers can use techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA) to map the flow of carbon and nitrogen through the metabolic network. asm.org This allows for the quantification of how much precursor is being channeled into L-valine synthesis versus other pathways like the TCA cycle or the synthesis of other amino acids. asm.org

For instance, studies in C. glutamicum have used ¹³C-MFA to compare the metabolic fluxes in wild-type and genetically modified, L-valine-producing strains. asm.org These analyses have revealed significant shifts in central carbon metabolism, such as an increased flux through the pentose phosphate pathway in engineered strains to meet the increased demand for NADPH, a necessary cofactor for L-valine synthesis. asm.org The use of dual-labeled valine can provide even more detailed information on the nitrogen-donating reactions essential for its synthesis.

Table 2: Genetic Modifications in C. glutamicum for Enhanced L-Valine Production

Gene(s) ModifiedPurpose of ModificationEffect on Metabolism
ilvBNCOverexpression of acetohydroxyacid synthaseIncreases the initial step of valine synthesis.
ppcDeletion of phosphoenolpyruvate (B93156) carboxylaseReduces flux towards the TCA cycle, increasing pyruvate availability for valine synthesis. acs.org
aceEDeletion of a subunit of the pyruvate dehydrogenase complexReduces conversion of pyruvate to acetyl-CoA, redirecting it to valine synthesis. nih.govacs.org
pntABHeterologous expression of transhydrogenaseIncreases the supply of NADPH, a key cofactor for valine biosynthesis. asm.org

Research Applications in Diverse Biological Systems Excluding Human Clinical Data

L-VALINE (1-13C; 15N) in Cellular and Tissue Culture Studies

In the controlled environment of in vitro cultures, L-VALINE (1-13C; 15N) allows for precise quantification of metabolic fluxes and a deeper understanding of amino acid dynamics.

Stable isotope tracers are fundamental to ¹³C metabolic flux analysis (MFA), a technique used to unravel the intricate network of metabolic reactions within a cell. While comprehensive studies utilizing the doubly labeled L-VALINE (1-13C; 15N) for full metabolic flux maps in mammalian cells are specific, the principles of using labeled amino acids are well-established. For instance, studies on Chinese Hamster Ovary (CHO) cells and other mammalian cell lines have employed uniformly ¹³C-labeled valine to trace its contribution to the tricarboxylic acid (TCA) cycle and identify metabolic by-products.

In a study investigating the metabolic by-products in CHO cell cultures, [U-¹³C]valine was used to trace the origin of secreted metabolites. The appearance of a compound with a mass shift of +5 indicated it was derived from valine, demonstrating the direct application of labeled valine in identifying the products of its catabolism.

These studies highlight the critical role of labeled amino acids in mapping cellular metabolic pathways and understanding nutrient utilization in biotechnologically relevant cell lines.

The dual labeling of L-VALINE (1-13C; 15N) is particularly advantageous for dissecting the complex processes of amino acid transport and homeostasis. A study on bovine mammary epithelial cells utilized both ¹³C- and ¹⁵N-labeled amino acids to investigate bidirectional transport rates. This research demonstrated that high concentrations of valine can antagonize the transport of other branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine, indicating competitive inhibition at the transporter level.

By pre-loading cells with ¹⁵N-labeled amino acids and then switching to a medium with ¹³C-labeled amino acids, researchers can simultaneously measure influx and efflux rates, providing a dynamic view of amino acid transport. This approach allows for the calculation of various kinetic parameters, as illustrated in the following conceptual data table based on the principles of such studies.

Table 1: Hypothetical Bidirectional Transport Fluxes of Valine in Cultured Mammalian Cells

Parameter Description Flux Rate (nmol/min/mg protein)
Influx Rate of valine entering the cell from the extracellular medium. 15.2
Efflux Rate of valine exiting the cell into the extracellular medium. 8.5
Net Flux The net movement of valine across the cell membrane (Influx - Efflux). 6.7

| Intracellular Turnover | Rate of valine incorporation into proteins and other metabolic pathways. | 12.3 |

This type of analysis is crucial for understanding how cells maintain their internal amino acid pools and respond to changes in the extracellular environment.

Insights from Microbial Metabolism and Fermentation Studies

In microbiology, L-VALINE (1-13C; 15N) is an invaluable tracer for elucidating metabolic pathways and for the rational engineering of microorganisms for biotechnological purposes.

Dual isotopic labeling with ¹³C and ¹⁵N allows for the simultaneous quantification of carbon and nitrogen fluxes in microorganisms. A study on Mycobacterium bovis BCG, a model organism for Mycobacterium tuberculosis, employed ¹³C and ¹⁵N dual isotopic labeling to map its central carbon and nitrogen metabolism. This ¹³C¹⁵N-MFA approach provided the first comprehensive nitrogen flux distributions for amino acid biosynthesis in mycobacteria, establishing glutamate (B1630785) as the central hub for nitrogen metabolism. The study quantified the fluxes of both carbon and nitrogen from the primary sources, glycerol (B35011) and ammonium (B1175870) chloride, into various amino acids, including valine. nih.gov

In fungal research, studies have utilized labeled valine to understand its metabolic fate. For example, research on the filamentous fungus Arthrobotrys conoides using ¹⁴C-L-valine demonstrated that the carbon skeleton of valine is transformed into a variety of metabolic products, including other amino acids like glutamate, aspartate, and alanine, as well as intermediates of the TCA cycle such as succinate (B1194679) and malate. nih.gov This highlights the role of valine not just as a building block for proteins but also as a substrate for central carbon metabolism.

Table 2: Relative Carbon and Nitrogen Fluxes to Valine Biosynthesis in Mycobacterium bovis BCG (Normalized to Glycerol Uptake Rate)

Metabolic Flux Relative Flux (%)
Carbon flux from glycerol to valine 5.8

| Nitrogen flux from ammonium to valine | 6.2 |

Note: Data are illustrative based on the findings of ¹³C¹⁵N-MFA studies.

Metabolic flux analysis using isotopic tracers is a key strategy for optimizing the microbial production of amino acids. In the context of L-valine production by Corynebacterium glutamicum, ¹³C-MFA has been instrumental in identifying metabolic bottlenecks and guiding genetic engineering strategies. asm.orgresearchgate.net

For instance, studies have shown that deleting the pyruvate (B1213749) dehydrogenase complex in C. glutamicum leads to a significant increase in the carbon flux through the pentose (B10789219) phosphate (B84403) pathway (PPP). asm.orgresearchgate.net This metabolic rewiring increases the supply of NADPH, a crucial cofactor for L-valine biosynthesis. By quantifying these flux changes through ¹³C labeling experiments, researchers can rationally design strains with improved L-valine yields. asm.orgresearchgate.net

Introducing a transhydrogenase to convert NADH to NADPH has been shown to decrease the flux through the PPP while increasing the L-valine yield, demonstrating how MFA can guide the optimization of cofactor availability for enhanced production. asm.orgresearchgate.net

Table 3: Impact of Genetic Modifications on Metabolic Fluxes and L-Valine Production in C. glutamicum

Strain Key Genetic Modification Pentose Phosphate Pathway Flux (%) L-Valine Yield (mol/mol glucose)
Wild Type - 69 Low
PDHC-deficient Deletion of pyruvate dehydrogenase 113 Moderate

| PDHC-deficient + Transhydrogenase | Expression of pntAB | 57 | High |

Source: Adapted from comparative ¹³C metabolic flux analysis studies. asm.orgresearchgate.net

Plant Biochemistry and Agricultural Research Applications

The application of stable isotope-labeled amino acids in plant science and agriculture provides a means to trace nutrient uptake, transport, and metabolism within plants and their interactions with the soil microbiome. While specific studies focusing solely on L-VALINE (1-13C; 15N) are part of a broader research area, the use of dual-labeled compounds is a growing field.

Research in agricultural science has utilized ¹⁵N-labeled amino acids to study nitrogen uptake and assimilation by plants. alfa-chemistry.com These studies help in understanding how different nitrogen sources are utilized by crops, contributing to the development of more efficient fertilization strategies. alfa-chemistry.com The addition of a ¹³C label allows for the simultaneous tracking of carbon skeletons, providing insights into how amino acids are metabolized and allocated within the plant.

For example, studies using dual-labeled glycine (B1666218) have been conducted to test for the direct uptake of amino acids by grassland species, elucidating the role of organic nitrogen in plant nutrition. This approach can be extended to other amino acids like valine to understand their specific roles in plant nitrogen and carbon metabolism.

Tracing Carbon and Nitrogen Assimilation and Allocation in Plant Systems

The use of L-valine labeled with both ¹³C and ¹⁵N provides a unique opportunity to trace the pathways of amino acid uptake, metabolism, and the subsequent allocation of their carbon skeletons and nitrogenous components within plants. While specific studies utilizing L-VALINE (1-13C; 15N) are not extensively documented in publicly available literature, the principles of dual-isotope labeling are well-established in plant science. These studies typically involve introducing the labeled compound to the plant's root system or leaves and then analyzing various tissues to determine the distribution of the isotopes.

Research in this area aims to understand how plants absorb amino acids from the soil, a process that can supplement their nitrogen nutrition from inorganic sources like nitrate (B79036) and ammonia. Once absorbed, the labeled valine can be tracked to determine its fate: whether it is directly incorporated into proteins, catabolized to provide carbon and nitrogen for the synthesis of other amino acids and nitrogenous compounds, or transported to different plant organs.

A hypothetical study using L-VALINE (1-13C; 15N) in a model plant like Arabidopsis thaliana could yield data similar to that presented in the table below, illustrating the allocation of the tracer to different tissues over time.

**Interactive Data Table: Hypothetical Allocation of ¹³C and ¹⁵N from L-VALINE (1-13C; 15N) in *Arabidopsis thaliana***

Time Point Tissue ¹³C Enrichment (Atom % Excess) ¹⁵N Enrichment (Atom % Excess)
6 hours Roots 5.2 8.5
6 hours Shoots 1.8 3.1
24 hours Roots 3.1 5.9
24 hours Shoots 4.5 7.2
48 hours Roots 1.9 3.8
48 hours Shoots 6.3 9.8
48 hours Siliques 2.5 4.1

Investigating Amino Acid Transport and Turnover in Plant Tissues

Understanding the dynamics of amino acid transport and turnover is crucial for comprehending plant growth, development, and response to environmental stress. L-VALINE (1-13C; 15N) is an ideal tracer for such investigations, as it allows for the differentiation between the uptake of new amino acids and the remobilization of existing ones.

Studies on amino acid transport in plants have identified various transporter proteins responsible for the movement of amino acids across cellular membranes and throughout the plant. For example, research on tobacco leaves has characterized both high-affinity and low-affinity transport systems for L-valine. nih.gov The dual-labeling approach can be used to quantify the rates of valine influx and efflux in different tissues and to determine how these rates are affected by environmental factors or genetic modifications.

The turnover of amino acids, which involves both synthesis and degradation, is a continuous process in plant cells. By supplying L-VALINE (1-13C; 15N) and monitoring the decay of the isotopic signal over time, researchers can calculate the half-life of valine in different protein pools and cellular compartments. This information is vital for understanding how plants manage their nitrogen resources and adapt to changing nutritional demands.

A study on peach trees demonstrated that high concentrations of valine can inhibit new shoot growth by affecting the balance of other branched-chain amino acids, specifically by reducing the synthesis of isoleucine. nih.govfrontiersin.org This highlights the intricate regulation of amino acid metabolism. Using L-VALINE (1-13C; 15N) in such experiments could provide precise measurements of how the exogenous labeled valine impacts the endogenous pools of other amino acids.

The following interactive data table illustrates hypothetical data on the turnover of ¹³C and ¹⁵N from L-VALINE (1-13C; 15N) in the protein-bound fraction of plant leaves, which could be used to calculate protein synthesis and degradation rates.

Interactive Data Table: Hypothetical Turnover of ¹³C and ¹⁵N from L-VALINE (1-13C; 15N) in Leaf Protein

Time after Pulse ¹³C Enrichment in Protein (Atom % Excess) ¹⁵N Enrichment in Protein (Atom % Excess)
0 hours 10.0 15.0
12 hours 8.5 12.8
24 hours 7.2 10.9
48 hours 5.1 7.7
72 hours 3.6 5.4

Pre-clinical Animal Model Investigations (Mechanistic Focus)

In preclinical animal models, L-VALINE (1-13C; 15N) is instrumental in dissecting the complex interplay of amino acid metabolism between different organs and in response to various physiological and pathological states. These studies provide foundational knowledge for understanding metabolic diseases.

Studying Organ-Specific Metabolism and Inter-organ Fluxes

The catabolism of branched-chain amino acids (BCAAs), including valine, is distributed among various organs. While the initial transamination of BCAAs occurs predominantly in skeletal muscle, the subsequent oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs) is more widespread. However, the liver plays a central role in the complete oxidation of these intermediates. nih.gov

Studies in animal models have shown that muscle tissue oxidizes valine to β-hydroxyisobutyrate, which is then released into the circulation. nih.gov The liver and kidneys subsequently take up this intermediate for conversion to glucose, thereby conserving the gluconeogenic potential of valine. nih.gov The use of L-VALINE (1-13C; 15N) allows researchers to trace the path of both the carbon skeleton and the amino group of valine as they move between organs. This provides a quantitative measure of inter-organ amino acid flux, which is crucial for understanding systemic nitrogen and carbon homeostasis. researchgate.net

For example, a study in liver-injured rats using ¹⁵N-L-leucine investigated the effect of varying valine concentrations on nitrogen utilization. nih.gov The results showed that in rats with liver injury, a high-valine diet led to lower ¹⁵N enrichment in the liver protein fraction and higher ¹⁵N enrichment in urinary urea (B33335) compared to a low-valine diet, indicating altered nitrogen partitioning in a disease state. nih.gov

The data in the following table is hypothetical but representative of what could be obtained from a preclinical study using L-VALINE (1-13C; 15N) to measure inter-organ flux in a rodent model.

Interactive Data Table: Hypothetical Inter-organ Flux of ¹³C and ¹⁵N Derived from L-VALINE (1-13C; 15N) in a Rat Model

Metabolite Arterial Concentration (µM) Venous Concentration (Muscle Bed) (µM) Net Flux (nmol/min/g muscle)
L-Valine-¹³C,¹⁵N 150 125 -25 (Uptake)
α-ketoisovalerate-¹³C 10 15 +5 (Release)
Alanine-¹⁵N 300 350 +50 (Release)
Glutamine-¹⁵N 600 675 +75 (Release)

Understanding Metabolic Adaptations in Response to Dietary or Genetic Interventions

For instance, studies in mice have explored the effects of both valine deficiency and supplementation. Chronic dietary valine deficiency in rats leads to reduced food intake, weight loss, and a decrease in both fat and lean mass. researchgate.net Conversely, valine supplementation in mice fed a chow diet has been shown to increase serum triglyceride and insulin (B600854) levels. nih.gov In porcine intestinal epithelial cells, valine supplementation has been found to stimulate triglyceride synthesis. nih.gov

Research in piglet models has demonstrated that supplementing a reduced-protein diet with BCAAs can increase muscle protein synthesis during the fed state and inhibit protein degradation during the fasted state, ultimately leading to an increase in skeletal muscle mass. mdpi.com Using L-VALINE (1-13C; 15N) in such studies would allow for precise quantification of the contribution of dietary valine to muscle protein accretion and its influence on whole-body nitrogen balance. The interplay between dietary protein levels and BCAA supplementation is a key area of research where this tracer can provide valuable mechanistic insights. nih.gov

The following table provides hypothetical data from a study in a mouse model investigating the metabolic effects of a high-protein versus a low-protein diet on the fate of L-VALINE (1-13C; 15N).

Interactive Data Table: Hypothetical Metabolic Fate of L-VALINE (1-13C; 15N) in Mice on Different Diets

Parameter High-Protein Diet Low-Protein Diet
Whole-body Valine Flux (µmol/kg/h) 150 95
Valine Oxidation (% of flux) 25 15
Valine Incorporation into Protein (% of flux) 75 85
¹³CO₂ Expiration (nmol/kg/min) 62.5 23.7
¹⁵N in Urea (% of administered dose) 18 8

Advanced Concepts and Future Directions in L Valine 1 13c; 15n Research

Kinetic Isotope Effects (KIE) in Enzyme Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are crucial for detailing the transition states of enzyme-catalyzed reactions. By substituting an atom with its heavier, stable isotope, researchers can measure changes in reaction rates, which provides profound insights into bond-breaking and bond-forming steps. The use of doubly labeled substrates like L-VALINE (1-¹³C; ¹⁵N) allows for the simultaneous probing of reactions at both the carbon and nitrogen centers.

The application of L-Valine (1-¹³C; ¹⁵N) is particularly valuable for studying enzymes involved in amino acid metabolism, such as aminotransferases and oxidases. When this tracer is used, the ¹³C at the carboxyl position can probe decarboxylation events, while the ¹⁵N at the amino group can reveal details about deamination, transamination, and C-N bond cleavage.

Isotope fractionation occurs when enzymes discriminate between light and heavy isotopes, leading to an enrichment of the heavier isotope in the substrate pool as the reaction progresses. By tracking the isotopic composition of both the substrate and product pools over time, researchers can deduce mechanistic details.

A key study investigated valine and leucine (B10760876) kinetics in healthy men using a primed infusion of L-[1-¹³C,¹⁵N] valine. By monitoring the isotopic enrichment in plasma and expired CO₂, the researchers could calculate critical kinetic parameters of valine metabolism. These studies provide insights into how different isotopes partition during metabolic processes, which can be influenced by physiological states. For instance, the process of transamination can favor the transfer of the lighter ¹⁴N isotope, leading to an enrichment of ¹⁵N in the remaining valine pool. nih.gov This fractionation provides valuable information about the reversibility and rate-limiting nature of specific enzymatic steps in the valine catabolic pathway.

Table 1: Kinetic Parameters of Valine and Leucine Metabolism

ParameterValine (μmol kg⁻¹h⁻¹)Leucine (μmol kg⁻¹h⁻¹)
Carbon Flux 80.3 ± 1.286.6 ± 2.0
Oxidation Rate 11.8 ± 0.615.9 ± 1.1
Deamination 84.0 ± 3.5103.0 ± 6.5
Reamination 72.2 ± 3.387.1 ± 7.5
This table summarizes the kinetic parameters of valine and leucine metabolism as determined in a stable isotope study. The data highlights the different rates at which these two branched-chain amino acids are processed in the body.

Methodological Advancements and Emerging Technologies for Isotopic Tracing

The utility of tracers like L-VALINE (1-¹³C; ¹⁵N) is greatly enhanced by continuous advancements in analytical technology. These innovations aim to increase throughput, improve accuracy, and boost the sensitivity of isotopic measurements.

Modern metabolomics demands the rapid and simultaneous measurement of numerous metabolites from many samples. High-throughput platforms combining liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) are central to this effort. For amino acid analysis, micro-LC/MS/MS systems have been developed that can process tens of thousands of samples, significantly accelerating research timelines. nih.gov Furthermore, high-resolution mass spectrometry (HRMS) platforms, such as those using Orbitrap technology, enable the separation and quantification of different stable isotope-labeled analogues across a wide range of metabolites simultaneously. These platforms are essential for resolving complex labeling patterns that arise from the metabolism of L-VALINE (1-¹³C; ¹⁵N).

A significant challenge in stable isotope tracing is accurately accounting for the natural abundance of heavy isotopes (e.g., 1.1% for ¹³C and 0.37% for ¹⁵N). acs.org The mass signals from these naturally occurring isotopes can overlap with signals from the administered tracer, leading to an overestimation of isotopic enrichment if not properly corrected. nih.govsemanticscholar.org

Amino acids like valine are polar and non-volatile, making them challenging to analyze directly by gas chromatography. Chemical derivatization is employed to modify the amino acid, increasing its volatility and improving its chromatographic properties. semanticscholar.orggcms.cz This crucial step enhances analytical sensitivity and allows for the detection of very low levels of isotopic enrichment. nih.gov

Several derivatization strategies are available, each with its own advantages. A common method involves a two-step reaction to form N-acetyl amino acid methyl esters, which are well-suited for GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) analysis. ucdavis.eduucdavis.edu Other reagents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) or methyl chloroformate (MCF), are also used to create stable, volatile derivatives for GC-MS analysis. For liquid chromatography, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to tag amino acids, improving their retention on reversed-phase columns and enhancing their detection by MS/MS. The choice of derivatization agent depends on the specific analytical platform and the research question at hand.

Table 2: Comparison of Common Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentAbbreviationTarget Functional GroupsAnalytical PlatformKey Advantages
Acidified Methanol / Acetic Anhydride N/A (forms NACME)Carboxyl and AminoGC-C-IRMSGood for compound-specific isotope analysis.
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFAAmino, Carboxyl, HydroxylGC-MSForms stable derivatives, provides characteristic mass spectra.
Methyl Chloroformate MCFAminoGC-MSRapid reaction, suitable for complex biological samples.
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate AQCAminoLC-MS/MSImproves chromatographic retention and ionization efficiency.
This table outlines various derivatization reagents used to enhance the analysis of amino acids like L-Valine by improving their volatility and chromatographic behavior for mass spectrometry-based techniques.

Expanding Applications in Metabolic Engineering and Synthetic Biology

The dual-labeled stable isotope L-Valine (1-¹³C; ¹⁵N) is an increasingly powerful tool in metabolic engineering and synthetic biology. Its ability to simultaneously trace the fate of both carbon and nitrogen atoms provides a high-resolution view of metabolic networks. nih.gov This detailed information is crucial for the rational design and optimization of microbial strains for the production of valuable chemicals, including amino acids, biofuels, and pharmaceuticals. researchgate.net By providing precise measurements of metabolic fluxes, L-Valine (1-¹³C; ¹⁵N) helps researchers to identify metabolic bottlenecks, uncover hidden pathways, and ultimately engineer more efficient cellular factories. nih.gov

A primary application of L-Valine (1-¹³C; ¹⁵N) is in ¹³C-Metabolic Flux Analysis (¹³C-MFA) and its nitrogen-tracing counterpart. nih.govnih.gov This technique quantifies the rates (fluxes) of intracellular reactions, offering a detailed map of how substrates are converted into products. nih.gov For instance, in the production of L-valine itself, engineered microbes like Corynebacterium glutamicum and Escherichia coli are often used. nih.govnih.gov Tracing experiments with specifically labeled substrates can reveal the efficiency of the native L-valine biosynthetic pathway and pinpoint competing pathways that divert precursors away from the target product. nih.govresearchgate.net

Researchers can introduce L-Valine (1-¹³C; ¹⁵N) into a cell culture and monitor the incorporation of the ¹³C and ¹⁵N labels into various intracellular metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ethz.ch The resulting labeling patterns provide quantitative data on the flux distribution throughout the central carbon and nitrogen metabolism. nih.gov This allows for the identification of specific enzymatic steps that are rate-limiting or where metabolic flux is being lost to undesirable byproducts. nih.gov

For example, a ¹³C-MFA study might reveal that a significant portion of the precursor pyruvate (B1213749) is being channeled into pathways other than L-valine synthesis. nih.gov Armed with this knowledge, metabolic engineers can devise strategies to redirect carbon flow. This could involve overexpressing key enzymes in the valine pathway, such as acetohydroxyacid synthase, or deleting genes that encode enzymes in competing pathways. researchgate.net The use of a dual ¹³C and ¹⁵N tracer is particularly insightful as it can also elucidate the efficiency of transamination reactions, highlighting the sources of nitrogen for amino acid synthesis and helping to optimize the nitrogen assimilation pathways. nih.gov

Table 1: Research Findings from Isotopic Tracing for Pathway Optimization
Metabolic TargetKey Finding from Isotopic TracingMetabolic Engineering StrategyReference Microorganism
Increased L-Valine ProductionFlux analysis revealed a significant carbon flux increase (up to 113%) through the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) in L-valine producing strains, indicating high demand for the cofactor NADPH. researchgate.netOverexpression of PPP enzymes or introduction of a transhydrogenase to improve NADPH supply. researchgate.netresearchgate.netCorynebacterium glutamicum
Enhanced L-Lysine Production¹³C-MFA showed that flux through the PPP was increased to supply NADPH, and anaplerotic carboxylation was enhanced to provide precursors. researchgate.netOverexpression of glucose-6-phosphate dehydrogenase and alteration of cofactor specificity of GAPDH from NAD+ to NADP+. researchgate.netCorynebacterium glutamicum
Identification of Nitrogen Donors¹³C¹⁵N-MFA identified glutamate (B1630785) as the central node and primary nitrogen donor for amino acid and nucleotide biosynthesis. nih.govEngineering of glutamate and glutamine metabolism to ensure efficient nitrogen assimilation and distribution. nih.govMycobacterium bovis BCG

The synergy between stable isotope tracing and advanced gene editing tools, particularly CRISPR-Cas9, has revolutionized metabolic engineering. nih.gov This combination creates a powerful design-build-test-learn cycle for strain development. researchgate.net Isotopic flux analysis using tracers like L-Valine (1-¹³C; ¹⁵N) serves as the "test" and "learn" phase, providing a detailed phenotypic characterization of the cell's metabolic state. nih.gov The insights gained from this analysis then inform the "design" phase, where specific genetic modifications are planned. researchgate.net CRISPR-Cas9 technology provides the "build" capability, allowing for precise and efficient implementation of these modifications, such as gene knockouts, insertions, or expression modulation. nih.govaddgene.org

For example, after flux analysis identifies a competing pathway that diverts precursors from L-valine synthesis, CRISPR-Cas9 can be used to precisely delete the gene encoding the first enzyme in that competing pathway. nih.gov A subsequent round of tracing with L-Valine (1-¹³C; ¹⁵N) can then be performed on the engineered strain to verify that the genetic modification had the intended effect on metabolic fluxes. This iterative process allows for the systematic optimization of metabolic networks, leading to strains with significantly improved production capabilities. researchgate.net Furthermore, CRISPR-based technologies like CRISPR interference (CRISPRi) can be used to reversibly control gene expression, allowing researchers to study the effect of down-regulating essential genes without lethal consequences, with flux analysis providing a quantitative measure of the metabolic impact. nih.gov

Table 2: Gene Editing Targets Informed by Isotopic Flux Analysis
Target Pathway for ModificationGene Target ExampleCRISPR-Cas9 ApplicationRationale from Flux Analysis
Competing Amino Acid SynthesisilvA (threonine dehydratase)Gene DeletionEliminates a competing pathway for L-isoleucine biosynthesis, making more precursors available for L-valine synthesis. nih.gov
Byproduct FormationaceF (pyruvate dehydrogenase E2 component)Gene DeletionReduces carbon loss to acetyl-CoA, redirecting pyruvate towards the L-valine pathway. nih.govresearchgate.net
Transcriptional Regulationlrp (leucine-responsive regulatory protein)Gene OverexpressionTranscriptome analysis combined with flux data suggested its role in regulating valine export; overexpression enhanced production. nih.gov
Cofactor RegenerationNative NAD⁺-dependent GAPDHGene ModificationAlter cofactor specificity to NADP⁺ to increase NADPH supply for biosynthetic pathways, as informed by cofactor imbalance identified via MFA. researchgate.net

Unexplored Research Avenues and Conceptual Challenges in Isotopic Flux Analysis

Despite the power of isotopic flux analysis, several challenges and unexplored avenues remain. One of the primary conceptual challenges is the complexity of metabolic models, especially for higher organisms. ethz.ch Accurately mapping all relevant reactions, their stoichiometry, and the specific atom transitions for tracers like L-Valine (1-¹³C; ¹⁵N) is a formidable task. researchgate.net The accuracy of flux calculations is highly dependent on the completeness and correctness of the underlying metabolic network model. creative-proteomics.com

Another significant challenge lies in the computational aspects of flux estimation. researchgate.net The mathematical models used to calculate fluxes from isotope labeling data are often complex and nonlinear, leading to potential issues with finding a unique and accurate solution. creative-proteomics.com Furthermore, dealing with reaction reversibility and the intricate interactions between pathways, such as glycolysis and the pentose phosphate pathway, adds layers of computational and technical difficulty. researchgate.net

Future research is aimed at addressing these limitations. There is a growing need for more sophisticated computational tools and algorithms that can handle larger, more complex metabolic networks and provide more robust flux estimations. researchgate.net The development of methods for isotopically non-stationary ¹³C-flux analysis (INST-MFA) allows for the study of metabolic dynamics over time, providing a richer dataset than traditional steady-state analysis, though it presents its own set of computational hurdles. frontiersin.orgvanderbilt.edu

Unexplored avenues include improving the spatial and temporal resolution of flux analysis. nih.gov Current methods typically measure average fluxes across a population of cells, but metabolic activity can vary significantly from cell to cell and within different subcellular compartments. researchgate.net Developing techniques for single-cell flux analysis or methods to resolve fluxes within specific organelles (e.g., mitochondria) is a key frontier in the field. researchgate.netnih.gov Additionally, expanding the range of stable isotope tracers beyond common substrates like glucose and glutamine will enable the probing of a wider array of metabolic pathways with greater precision. researchgate.net The continued integration of flux analysis with other 'omics' technologies, such as proteomics and transcriptomics, will provide a more holistic, systems-level understanding of cellular metabolism and guide future metabolic engineering efforts. solubilityofthings.comresearchgate.net

Q & A

Basic Research Questions

Q. How does isotopic labeling with ¹³C and ¹⁵N enhance NMR and mass spectrometry (MS) studies of protein dynamics and metabolic pathways?

  • Methodological Answer : The incorporation of ¹³C and ¹⁵N into L-valine allows precise tracking of isotopic enrichment in proteins or metabolites. For NMR, dual labeling enables multi-dimensional experiments (e.g., ¹³C-¹⁵N HSQC) to resolve structural ambiguities in crowded spectra, particularly for branched-chain amino acids (BCAAs) . In MS, isotopic labeling improves quantification via isotopic dilution or stable isotope tracing, enabling accurate measurement of metabolic flux rates. For example, ¹³C labeling at the 1-position allows tracking of valine’s carbon contribution to the tricarboxylic acid (TCA) cycle intermediates .

Q. What experimental protocols are recommended for synthesizing L-VALINE (1-¹³C; ¹⁵N) to ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves microbial fermentation using ¹³C-glucose and ¹⁵N-ammonium salts as isotopic precursors. Key steps include:

  • Optimizing microbial growth conditions (e.g., pH 7.0, 37°C) to maximize isotope incorporation .
  • Purification via ion-exchange chromatography followed by HPLC to achieve >98% isotopic and chemical purity .
  • Validation using NMR (e.g., ¹³C DEPT-Q) and high-resolution MS to confirm labeling positions and exclude cross-contamination .

Q. How should researchers design metabolic flux analysis (MFA) studies using L-VALINE (1-¹³C; ¹⁵N)?

  • Methodological Answer :

  • Isotope Tracing : Administer labeled valine to cell cultures or model organisms, then collect time-series samples of metabolites (e.g., muscle tissue, plasma).
  • MS Data Acquisition : Use LC-MS/MS with selective reaction monitoring (SRM) to detect ¹³C/¹⁵N-enriched intermediates (e.g., propionyl-CoA, succinyl-CoA).
  • Flux Calculation : Apply computational tools like INCA or OpenFLUX to model carbon/nitrogen redistribution, accounting for isotopic scrambling in BCAA catabolism .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux data caused by isotopic dilution or compartmentalization?

  • Methodological Answer :

  • Compartment-Specific Labeling : Use cell fractionation (e.g., mitochondrial isolation) paired with subcellular MS imaging to distinguish cytosolic vs. mitochondrial valine metabolism .
  • Isotopic Dilution Correction : Measure intracellular valine pool sizes via GC-MS and apply mass balance equations to adjust flux rates. For example, discrepancies in liver vs. muscle valine oxidation rates can arise due to differing pool sizes .
  • Statistical Validation : Use bootstrap analysis or Monte Carlo simulations to quantify uncertainty in flux estimates .

Q. What strategies optimize the use of L-VALINE (1-¹³C; ¹⁵N) in dynamic nuclear polarization (DNP)-enhanced NMR for in vivo studies?

  • Methodological Answer :

  • Hyperpolarization : Dissolve L-valine in a DNP matrix (e.g., glycerol/water) and polarize at 1.2 K under 3.35 T magnetic field and 94 GHz microwave irradiation. This achieves >10,000× signal enhancement for real-time tracking of valine uptake in tissues .
  • Kinetic Modeling : Acquire time-resolved ¹³C NMR spectra post-injection and fit data to a two-compartment model (blood vs. tissue) to calculate uptake rate constants (k₁, k₂) .

Q. How does isotopic cross-talk between ¹³C and ¹⁵N affect protein structure determination, and how can it be mitigated?

  • Methodological Answer :

  • Cross-Talk Identification : In ¹³C-¹⁵N correlation spectra, cross-peaks may arise from scalar coupling (e.g., ¹J₍¹³C-¹⁵N₎ ≈ 15 Hz). Use triple-resonance experiments (e.g., HNCO) to isolate backbone nuclei .
  • Spectral Editing : Apply band-selective homodecoupling or TROSY (Transverse Relaxation-Optimized Spectroscopy) to suppress unwanted couplings in crowded regions .

Q. What are the best practices for validating the isotopic integrity of L-VALINE (1-¹³C; ¹⁵N) in long-term cell culture studies?

  • Methodological Answer :

  • Stability Testing : Store labeled valine at -80°C in argon atmosphere to prevent degradation. Periodically verify isotopic purity via NMR and MS .
  • Cell Culture QC : Measure extracellular valine concentration via enzymatic assays (e.g., Valine Dehydrogenase) and compare with MS data to detect isotopic dilution .

Methodological Resources

  • Data Analysis : Use tools like Skyline (for MS) and CcpNmr (for NMR) to process isotopic data .
  • Reproducibility : Follow NIH guidelines for reporting experimental conditions (e.g., cell line authentication, isotope batch numbers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.